IRINOTECAN HCl)trihydrate)

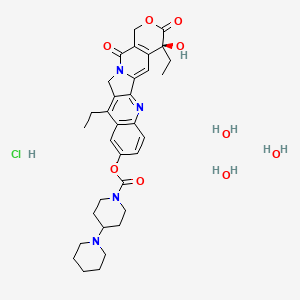

Description

IRINOTECAN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 5 approved and 95 investigational indications. This drug has a black box warning from the FDA.

Structure

3D Structure of Parent

Properties

CAS No. |

136572-09-3 |

|---|---|

Molecular Formula |

C33H41ClN4O7 |

Molecular Weight |

641.2 g/mol |

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |

InChI Key |

OHNBIIZWIUBGTK-NYPSMHOZSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |

Appearance |

Yellow solid powder |

Other CAS No. |

136572-09-3 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Conversion of Irinotecan to SN-38

This technical guide provides a comprehensive overview of the in vitro conversion of the anticancer prodrug irinotecan (B1672180) (CPT-11) to its active metabolite, SN-38. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic processes, experimental protocols, and quantitative data associated with this critical bioactivation step.

Introduction

Irinotecan is a water-soluble derivative of the plant alkaloid camptothecin (B557342) and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2] Its therapeutic efficacy is dependent on its conversion to the highly potent topoisomerase I inhibitor, SN-38.[1][3] This bioactivation is primarily catalyzed by carboxylesterases (CEs), a class of enzymes found in various tissues.[4][5][6] Understanding the kinetics and mechanisms of this conversion is paramount for predicting drug efficacy, managing toxicity, and developing novel therapeutic strategies.

The Enzymatic Conversion of Irinotecan to SN-38

The metabolic activation of irinotecan to SN-38 is a hydrolytic reaction mediated by carboxylesterases.[5][6] In humans, two main isoforms, human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2), are involved in this process, with hCE-2 demonstrating significantly higher efficiency in SN-38 production.[7][8] The liver is the primary site of this conversion, although significant activity is also observed in the intestines, plasma, and tumor tissues.[4][6][9]

The active form of both irinotecan and SN-38 is the lactone configuration, which can reversibly hydrolyze to an inactive carboxylate form in a pH-dependent manner.[1][10] The conversion of the lactone form of irinotecan to SN-38 is more efficient than that of the carboxylate form.[10]

Following its formation, SN-38 can be further metabolized, primarily in the liver, to the inactive SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferases (UGTs), which is then eliminated.[1][3][11] However, SN-38G can be converted back to active SN-38 by β-glucuronidase, an enzyme that can be abundant in some tumor microenvironments.[1]

Quantitative Analysis of Irinotecan to SN-38 Conversion

The efficiency of irinotecan conversion to SN-38 varies significantly depending on the carboxylesterase isoform and the tissue source. The following tables summarize key kinetic parameters and conversion rates reported in the literature.

Table 1: Kinetic Parameters of Human Carboxylesterases for Irinotecan Hydrolysis

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| hCE-1 | 43 | 0.53 | 0.012 | [8] |

| hCE-2 | 3.4 | 2.5 | 0.735 | [8] |

hCE-2 demonstrates a much higher affinity (lower Km) and a greater maximal reaction velocity (Vmax) for irinotecan compared to hCE-1, resulting in a significantly higher catalytic efficiency.[7][8]

Table 2: In Vitro Conversion Rates of Irinotecan to SN-38 in Various Human Tissues

| Tissue | Preparation | Conversion Rate | Reference |

| Liver | S9 Fraction | 8.57 ± 10.4 pmol/min/mg protein | [6] |

| Duodenum | S9 Fraction | 5.06 ± 3.7 pmol/min/mg protein | [6] |

| Jejunum | S9 Fraction | 6.44 ± 2.8 pmol/min/mg protein | [6] |

| Ileum | S9 Fraction | 4.81 ± 2.4 pmol/min/mg protein | [6] |

| Colon | S9 Fraction | 1.93 ± 1.5 pmol/min/mg protein | [6] |

| Colorectal Tumor | Homogenate | 0.30 ± 0.14 pmol/min/mg protein | [1] |

| Normal Colon Mucosa | Homogenate | 0.77 ± 0.59 pmol/min/mg protein | [1] |

| Plasma | - | 515.9 ± 50.1 pmol/mL/h | [4][9] |

These data highlight the significant contribution of both hepatic and extrahepatic tissues to the activation of irinotecan.

Experimental Protocol for In Vitro Irinotecan to SN-38 Conversion Assay

This section provides a generalized protocol for measuring the conversion of irinotecan to SN-38 in vitro using human liver microsomes or S9 fractions.

4.1. Materials and Reagents

-

Irinotecan hydrochloride

-

SN-38

-

Human liver microsomes or S9 fraction

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Methanol

-

Internal standard for HPLC analysis (e.g., camptothecin)

-

Water bath or incubator at 37°C

-

HPLC system with fluorescence or mass spectrometry detector

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of irinotecan in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of irinotecan by diluting the stock solution in the reaction buffer (0.1 M phosphate buffer, pH 7.4).

-

Prepare a suspension of human liver microsomes or S9 fraction in the reaction buffer to the desired protein concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the irinotecan working solution at 37°C for 5-10 minutes.[1]

-

Initiate the reaction by adding the enzyme suspension to the pre-warmed irinotecan solution. The final reaction volume is typically small (e.g., 50-200 µL).[1]

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). Gentle shaking may be applied.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2-3 volumes of a cold organic solvent mixture, such as methanol/acetonitrile (1:1, v/v), containing the internal standard.[1] This step also serves to precipitate proteins.

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated HPLC method with either fluorescence or mass spectrometry detection.[4][12][13]

-

A C18 reverse-phase column is commonly used for separation.[12][13]

-

The mobile phase often consists of a gradient of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% formic acid or acetic acid).[13][14]

-

Quantify the concentration of SN-38 by comparing the peak area ratio of SN-38 to the internal standard against a standard curve prepared with known concentrations of SN-38.

-

Mechanism of Action of SN-38

The cytotoxic effect of SN-38 stems from its ability to inhibit DNA topoisomerase I.[3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering cell cycle arrest and apoptosis.

Conclusion

The in vitro conversion of irinotecan to SN-38 is a multifaceted process that is critical to the drug's anticancer activity. A thorough understanding of the enzymes involved, their kinetics, and the appropriate experimental methodologies is essential for researchers in oncology and drug development. This guide provides a foundational framework for conducting and interpreting in vitro studies of irinotecan metabolism, facilitating further research into optimizing its therapeutic potential.

References

- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]

- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activation of irinotecan to SN-38 by human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 14. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of SN-38: A Technical Guide to Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SN-38, the active metabolite of the chemotherapeutic agent irinotecan, as a potent inhibitor of human DNA topoisomerase I (Top1). This document outlines the molecular interactions, cellular consequences, and standard methodologies for evaluating the inhibitory activity of SN-38, serving as a critical resource for professionals in oncology research and drug development.

The Critical Role of Topoisomerase I in DNA Topology

DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, a process essential for DNA replication, transcription, and recombination.[1] Human Topoisomerase I alleviates torsional stress in the DNA helix by inducing transient single-strand breaks. The catalytic cycle involves a transesterification reaction where a tyrosine residue in the enzyme's active site attacks a phosphodiester bond in the DNA backbone. This forms a covalent intermediate known as the 3'-phosphotyrosyl complex, leaving a free 5'-hydroxyl end. This cleavage allows for the controlled rotation of the intact DNA strand, followed by a second transesterification reaction that re-ligates the DNA backbone and releases the enzyme.[1]

SN-38's Mechanism of Action: Interfacial Inhibition

SN-38 exerts its cytotoxic effects not by directly inhibiting the catalytic activity of Topoisomerase I, but by acting as an interfacial inhibitor. It specifically binds to the transient Top1-DNA covalent complex, effectively trapping it.[1][2] This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break.[2] The SN-38 molecule intercalates at the site of cleavage, stacking against the purine (B94841) base and forming a hydrogen bond network with both the enzyme and DNA.[1] This transforms the transient Topoisomerase I enzyme from a vital cellular tool into a static, DNA-damaging adduct.[1] When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break, which triggers cell cycle arrest and apoptosis.[1][2][3]

Signaling Pathway of SN-38 Induced DNA Damage and Cell Death

The formation of double-strand breaks initiates a cascade of DNA damage response pathways. A key sensor protein, ATM (Ataxia-Telangiectasia Mutated), is recruited to the site of damage.[4] This triggers the activation of downstream signaling molecules, including the ATM-Chk1-p53 pathway, which can lead to cell cycle arrest and apoptosis.[4]

Quantitative Analysis of SN-38 Activity

The potency of SN-38 has been quantified across various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| DNA Synthesis Inhibition | P388 cells | 0.077 µM | [5] |

| RNA Synthesis Inhibition | P388 cells | 1.3 µM | [6] |

| Cytotoxicity (MTT Assay) | LoVo (colon cancer) | 20 nM | [6] |

| Cytotoxicity (MTT Assay) | HCT116 (colon cancer) | 50 nM | [6] |

| Cytotoxicity (MTT Assay) | HT29 (colon cancer) | 130 nM | [6] |

| Cytotoxicity (Clonogenic Assay) | HCT-8 (colon cancer) | 8 ± 2 nM | [7] |

Experimental Protocols for Assessing SN-38 Inhibition

Several experimental approaches are employed to characterize the topoisomerase I inhibitory activity of SN-38.

In Vitro Topoisomerase I Inhibition Assay

This assay directly measures the ability of SN-38 to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.25 mM EDTA, 0.25 mM dithiothreitol, 15 µg/mL bovine serum albumin, and 5% glycerol.[5]

-

Incubation: One unit of topoisomerase I, the test compound (SN-38), and 0.5 µg of supercoiled SV40 DNA are added to the reaction buffer. The mixture is incubated for 10 minutes at 37°C.[5]

-

Reaction Termination: The reaction is stopped by adding a solution of 1% sodium dodecyl sulfate (B86663) (SDS), 20 mM EDTA, and 0.5 mg/mL proteinase K, followed by a 30-minute incubation at 37°C.[5]

-

Gel Electrophoresis: The DNA samples are mixed with a loading buffer and separated on a 0.8% agarose (B213101) gel. Electrophoresis is performed at a low voltage for an extended period to resolve the supercoiled, relaxed, and nicked forms of DNA.[5]

-

Visualization: The gel is stained with ethidium (B1194527) bromide and photographed under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[5]

Experimental Workflow for In Vitro Topoisomerase I Inhibition Assay

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with SN-38.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.[6][8]

-

Drug Treatment: A range of SN-38 concentrations is added to the wells, and the plates are incubated for 48 hours.[6][8]

-

MTT Addition: The drug-containing medium is removed, and a medium containing MTT (0.5 mg/mL) is added. The plates are incubated for 3 hours.[6][8]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is discarded, and a solution of acidified sodium dodecyl sulphate is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The optical density is measured at a specific wavelength to determine the amount of formazan, which is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of SN-38 on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are incubated with SN-38 for a specified period (e.g., 48 hours).[9]

-

Cell Harvesting and Fixation: Cells are harvested, fixed in cold 70% ethanol, and stored.[9]

-

Staining: The fixed cells are incubated in a solution containing propidium (B1200493) iodide (a fluorescent DNA intercalator) and RNase A.[9]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.[9] Treatment with SN-38 typically leads to an accumulation of cells in the S and G2 phases.[7][9][10]

Conclusion

SN-38 is a potent topoisomerase I inhibitor with a well-defined mechanism of action that leads to DNA damage and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemotherapeutic agent. A thorough understanding of its molecular interactions and cellular effects is crucial for the continued development of novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Effect of adding the topoisomerase I poison 7-ethyl-10-hydroxycamptothecin (SN-38) to 5-fluorouracil and folinic acid in HCT-8 cells: elevated dTTP pools and enhanced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Solubility of Irinotecan HCl Trihydrate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Irinotecan HCl trihydrate in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for the preparation of stock solutions in research and preclinical studies. The document includes quantitative solubility data, detailed experimental protocols for dissolution, and diagrams illustrating the compound's mechanism of action and a typical laboratory workflow.

Quantitative Solubility Data

Irinotecan HCl trihydrate, a topoisomerase I inhibitor, is sparingly soluble in aqueous solutions but exhibits significantly higher solubility in organic solvents like DMSO.[1] The solubility can vary based on the specific batch, purity, temperature, and the freshness of the DMSO used, as moisture absorption can reduce solubility.[2] Several suppliers and databases report a range of solubility values, which are summarized below.

Table 1: Reported Solubility of Irinotecan HCl Trihydrate in DMSO

| Solubility (mg/mL) | Molar Concentration (mM)* | Experimental Conditions | Source(s) |

| ~20 mg/mL | ~29.5 mM | Not specified | Cayman Chemical[1] |

| 50 mg/mL | 73.84 mM | Requires sonication. Hygroscopic DMSO can reduce solubility. | MedChemExpress, Sigma-Aldrich[3][4] |

| 100 mg/mL | 147.67 mM | Use fresh DMSO. | Selleck Chemicals, Fisher Scientific[2][5] |

| 135 mg/mL | 199.35 mM | Tested in-house at 25°C. | Selleck Chemicals[6] |

| 187.5 mg/mL | 276.88 mM | Requires warming in a 50°C water bath and ultrasonication. | Selleck Chemicals[2] |

*Calculated based on a molecular weight of 677.18 g/mol for Irinotecan HCl trihydrate.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution of Irinotecan HCl trihydrate in DMSO for use in in vitro assays.

Materials:

-

Irinotecan HCl trihydrate powder (MW: 677.18 g/mol )

-

Anhydrous/fresh, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Pre-Weighing Preparation: Before opening, bring the vial of Irinotecan HCl trihydrate powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.77 mg of Irinotecan HCl trihydrate.

-

Solvent Addition: Add the calculated volume of fresh, sterile DMSO to the powder. For the example above, add 1 mL of DMSO. Note: It is crucial to use fresh DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[2]

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 50°C) and/or sonication can be applied to achieve complete solubilization.[2][4] Visually inspect the solution to ensure no particulates are present.

-

-

Sterilization (Optional): Solutions prepared in 100% DMSO are generally considered self-sterilizing. Filtration is typically not required and may lead to compound loss. If dilution into an aqueous buffer is performed, the final solution should be sterile-filtered through a 0.22 µm filter.

-

Aliquoting and Storage:

Working Dilutions for Cell Culture:

For cell-based assays, the DMSO stock solution is further diluted in cell culture medium. The final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[9]

-

Example: To treat cells with a final concentration of 10 µM Irinotecan, a 1:1000 dilution of the 10 mM stock solution is required (e.g., add 1 µL of stock to 1 mL of culture medium). This results in a final DMSO concentration of 0.1%.

Visualization of Workflow and Mechanism

Workflow for Stock Solution Preparation

The following diagram illustrates the standard laboratory workflow for preparing a DMSO stock solution of Irinotecan HCl trihydrate for use in cell culture experiments.

Workflow for preparing and using Irinotecan stock solution.

Mechanism of Action: Topoisomerase I Inhibition

Irinotecan is a prodrug that is metabolically converted to its active form, SN-38.[10] SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[10] This leads to the stabilization of the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks.[10] When a DNA replication fork collides with this complex, it results in the formation of lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[10][11]

Simplified signaling pathway of Irinotecan's mechanism of action.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. イリノテカン 一塩酸塩 三水和物 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Irinotecan hydrochloride trihydrate, 99% | Fisher Scientific [fishersci.ca]

- 6. selleckchem.com [selleckchem.com]

- 7. chembk.com [chembk.com]

- 8. Irinotecan hydrochloride trihydrate|supplier DC Chemicals [dcchemicals.com]

- 9. lifetein.com [lifetein.com]

- 10. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]

- 11. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Irinotecan in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irinotecan (B1672180), a semisynthetic derivative of the natural alkaloid camptothecin, is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] As a prodrug, its efficacy hinges on the in vivo conversion to the active metabolite, SN-38, a potent topoisomerase I inhibitor.[2] The chemical stability of irinotecan in aqueous solutions is a critical parameter influencing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of irinotecan, focusing on the impact of pH, temperature, light, and formulation excipients. Detailed experimental protocols for stability assessment and a summary of quantitative stability data are presented to aid researchers and drug development professionals in optimizing the formulation and clinical administration of this vital chemotherapeutic agent.

The core of irinotecan's chemical structure features a five-ring system with a crucial α-hydroxy-δ-lactone ring (the E-ring). The integrity of this lactone ring is paramount for its antitumor activity.[2] The primary degradation pathway for irinotecan in aqueous solutions is the reversible, pH-dependent hydrolysis of this lactone ring to an inactive open-ring carboxylate form.[3][4] This equilibrium is a key focus of stability studies, as the inactive carboxylate form does not exhibit the desired topoisomerase I inhibition.

Factors Affecting Irinotecan Stability

The stability of irinotecan in aqueous solutions is influenced by a confluence of environmental and formulation factors. Understanding these factors is essential for maintaining the drug's potency from manufacturing to patient administration.

pH

The pH of the aqueous medium is the most critical factor governing the stability of irinotecan. The equilibrium between the active lactone and inactive carboxylate forms is highly pH-dependent.

-

Acidic Conditions (pH < 4.0): In acidic solutions, the equilibrium strongly favors the closed-ring, active lactone form.[4] Formulations of irinotecan are often buffered with lactic acid to maintain an acidic pH and enhance stability.[4]

-

Neutral to Alkaline Conditions (pH ≥ 6.0): As the pH increases towards neutral and alkaline conditions, the rate and extent of hydrolysis to the inactive carboxylate form significantly increase.[3][5] At physiological pH (around 7.4), the equilibrium shifts towards the carboxylate form, which can impact the drug's activity upon administration.[6]

Temperature

Temperature plays a significant role in the kinetics of irinotecan degradation. Increased temperatures accelerate the rate of hydrolysis of the lactone ring.[3]

-

Refrigerated Storage (2-8 °C): Storing irinotecan solutions at refrigerated temperatures significantly slows down the degradation process, prolonging the shelf-life of both the concentrate and diluted infusion solutions.[7][8]

-

Room Temperature (15-30 °C): At room temperature, the rate of hydrolysis increases, necessitating shorter in-use times for diluted solutions.[7][8]

-

Elevated Temperatures (≥ 37 °C): At and above physiological temperatures, the degradation is further accelerated.[3]

Light

Irinotecan is known to be photolabile, and exposure to light can lead to the formation of various degradation products.[9][10]

-

Photodegradation Products: Exposure to laboratory light has been shown to produce several photodegradation products, some of which belong to the mappicine (B1196981) group of alkaloids.[9] Studies have identified multiple photodegradants, emphasizing the need for light protection.[11]

-

Protection from Light: It is crucial to protect irinotecan solutions from light during storage and administration to prevent photodegradation and the formation of potentially toxic byproducts.[4]

Infusion Solutions and Excipients

The composition of the infusion solution can impact the stability of irinotecan.

-

5% Dextrose Injection: This is often the preferred diluent for irinotecan as it provides a slightly acidic environment, which helps to maintain the stability of the lactone form.[3][7]

-

0.9% Sodium Chloride Injection: While also used, 0.9% sodium chloride injection is less acidic than 5% dextrose and may not offer the same level of protection against hydrolysis.[3] However, studies have shown adequate stability in this vehicle as well, particularly when stored under appropriate conditions.[4][8]

-

Excipients: Irinotecan formulations typically contain sorbitol and lactic acid. Lactic acid is used to maintain an acidic pH, while sorbitol acts as a tonicity agent.[12] The compatibility of irinotecan with other drugs and excipients should be carefully evaluated, as chemical interactions can occur.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of irinotecan under various conditions, compiled from multiple studies.

Table 1: Stability of Irinotecan in Different Infusion Solutions at Various Temperatures

| Concentration | Infusion Solution | Storage Temperature (°C) | Stability (Time to <90% of Initial Concentration) | Reference(s) |

| 0.12 - 2.8 mg/mL | 5% Dextrose | 15-30 | Up to 24 hours | [7] |

| 0.12 - 2.8 mg/mL | 5% Dextrose | 2-8 | Up to 48 hours (light protected) | [7] |

| 0.12 - 2.5 mg/mL | 5% Dextrose | 20-25 | Up to 84 days (light protected) | [4] |

| 0.4, 1.0, 2.8 mg/mL | 5% Dextrose | 2-8 | At least 4 weeks | [8] |

| 0.4, 1.0, 2.8 mg/mL | 5% Dextrose | Room Temperature | At least 4 weeks (light protected) | [8] |

| 0.12 - 2.8 mg/mL | 0.9% Sodium Chloride | 15-30 | Up to 24 hours | [7] |

| 0.12 - 2.5 mg/mL | 0.9% Sodium Chloride | 20-25 | Up to 84 days (light protected) | [4] |

| 0.4, 1.0, 2.8 mg/mL | 0.9% Sodium Chloride | 2-8 | At least 4 weeks | [8] |

| 0.4, 1.0, 2.8 mg/mL | 0.9% Sodium Chloride | Room Temperature | At least 4 weeks (light protected) | [8] |

Table 2: Effect of pH on Irinotecan Stability

| pH | Temperature (°C) | Time | Remaining Lactone Form (%) | Reference(s) |

| 4.0 | 25 | 24 hours | >95 | [3] |

| 6.0 | 25 | 24 hours | ~80 | [3] |

| 7.4 | 25 | 24 hours | ~30 | [3] |

| < 4.0 | Not Specified | Not Specified | Favors active ring-closed form | [4] |

Table 3: Forced Degradation of Irinotecan

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference(s) |

| Acid Hydrolysis | 0.1 M HCl | 12 hours at 60°C | No significant degradation | [13] |

| Base Hydrolysis | 0.1 M NaOH | 12 hours at 60°C | Significant degradation | [13] |

| Oxidation | 3% H₂O₂ | 30 minutes (reflux) | Significant degradation | [13] |

| Thermal | 70°C | 12 hours | No significant degradation | [13] |

| Photolytic | UV and visible light | Not Specified | Significant degradation | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for assessing irinotecan stability.

High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

A stability-indicating HPLC method is the standard for quantifying irinotecan and its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14][15] The composition can be isocratic or a gradient.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection is often performed at a wavelength of 254 nm or 370 nm.[16] Fluorescence detection provides higher sensitivity, with excitation and emission wavelengths around 370 nm and 420-540 nm, respectively.[16]

-

Sample Preparation: Irinotecan solutions are diluted to a suitable concentration with the mobile phase or a suitable diluent before injection.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[14]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Irinotecan solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specified period.[13][17]

-

Base Hydrolysis: The drug solution is exposed to a basic solution (e.g., 0.1 M NaOH) and may be heated to accelerate degradation.[17]

-

Oxidative Degradation: Irinotecan is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and may be heated.[17]

-

Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 70-105°C) for an extended period.[13]

-

Photolytic Degradation: Irinotecan solutions are exposed to controlled UV and visible light in a photostability chamber.[10]

Degradation Pathways and Mechanisms

The primary degradation pathways of irinotecan in aqueous solution are hydrolysis and photodegradation.

Hydrolysis: Lactone-Carboxylate Equilibrium

The reversible hydrolysis of the α-hydroxy-δ-lactone ring is the most significant degradation pathway for irinotecan in aqueous solutions. This reaction is catalyzed by both acid and base, but is much more pronounced at neutral and alkaline pH.

Caption: Reversible hydrolysis of irinotecan's lactone ring.

Photodegradation Pathway

Exposure to light leads to complex chemical transformations of the irinotecan molecule, resulting in a variety of photodegradation products. The exact structures of all photoproducts are numerous, but studies have identified several, including those from the mappicine alkaloid family.

Caption: Photodegradation of irinotecan into various products.

Metabolic Pathway Overview

While not a direct degradation in aqueous solution, understanding the metabolic pathway is crucial for drug development professionals. Irinotecan is a prodrug that is metabolically activated to SN-38. Both irinotecan and SN-38 can undergo lactone hydrolysis.

Caption: Simplified metabolic pathway of irinotecan.

Conclusion

The stability of irinotecan in aqueous solutions is a multifaceted issue of paramount importance for its clinical use. The reversible hydrolysis of the active lactone form to the inactive carboxylate form is the primary degradation pathway, which is significantly influenced by pH and temperature. Additionally, irinotecan's susceptibility to photodegradation necessitates protection from light. This technical guide has provided a comprehensive overview of these stability challenges, supported by quantitative data and detailed experimental protocols. By understanding and controlling these factors, researchers, scientists, and drug development professionals can ensure the optimal formulation, storage, and administration of irinotecan, thereby maximizing its therapeutic potential for cancer patients.

References

- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]

- 5. researchgate.net [researchgate.net]

- 6. Biliary excretion of irinotecan and its metabolites. [sites.ualberta.ca]

- 7. globalrph.com [globalrph.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. boa.unimib.it [boa.unimib.it]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Camptothecin Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (B557342) (CPT), a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a pivotal compound in cancer chemotherapy.[1] Its unique mechanism of action, potent antitumor activity, and the subsequent development of semi-synthetic derivatives have established a significant class of anticancer agents.[2] This technical guide provides an in-depth overview of camptothecin and its derivatives, focusing on their mechanism of action, key molecular pathways, quantitative efficacy data, and detailed experimental protocols relevant to cancer research.

The clinical utility of the parent compound, camptothecin, is hampered by its poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[3][4] These limitations spurred the development of derivatives with improved pharmacological properties.[3] Notably, topotecan (B1662842) and irinotecan (B1672180) have received regulatory approval and are utilized in the treatment of various malignancies, including ovarian, colorectal, and small-cell lung cancers.[3][5] Irinotecan itself is a prodrug that is metabolized to the more potent SN-38.[6]

The primary molecular target of camptothecin and its derivatives is DNA topoisomerase I (Topo I), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[7] By stabilizing the Topo I-DNA cleavage complex, these compounds lead to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[6][8]

Mechanism of Action and Signaling Pathways

The antitumor activity of camptothecin derivatives is primarily attributed to their interaction with the Topo I-DNA complex.[9] Topo I relieves torsional stress in DNA by inducing a transient single-strand break, forming a covalent intermediate known as the cleavage complex.[8] Camptothecins intercalate into this complex, sterically hindering the religation of the DNA strand.[9]

The collision of the DNA replication fork with this stabilized ternary complex (CPT-Topo I-DNA) leads to the formation of a double-strand break (DSB), a highly cytotoxic lesion.[6][8] This DNA damage activates a complex cellular response, primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[10][11]

Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] This activation leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1] If the damage is irreparable, the cell is directed towards apoptosis. The tumor suppressor protein p53 plays a crucial role in this process, often being stabilized and activated following DNA damage, leading to the transcription of pro-apoptotic genes.[12][13] However, camptothecins can also induce apoptosis through p53-independent mechanisms.[14]

The signaling cascade ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[15]

Quantitative Data on Camptothecin Derivatives

The cytotoxic efficacy of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values can vary significantly depending on the specific derivative, the cancer cell line, and the duration of drug exposure.

| Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| Camptothecin | HT-29 (Colon) | 10 | [16] |

| MCF-7 (Breast) | 89 | [17] | |

| HCC1419 (Breast) | 67 | [17] | |

| Topotecan | HT-29 (Colon) | 33 | [16] |

| Irinotecan (CPT-11) | HT-29 (Colon) | >100 | [16] |

| SN-38 | HT-29 (Colon) | 8.8 | [16] |

| 9-Aminocamptothecin | HT-29 (Colon) | 19 | [16] |

Table 1: Comparative IC50 values of camptothecin and its derivatives in various cancer cell lines.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

Principle: Topo I relaxes supercoiled DNA. In the presence of an inhibitor, the supercoiled form persists. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.[7]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I reaction buffer, and sterile water.

-

Inhibitor Addition: Add various concentrations of the camptothecin derivative (or vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a purified human Topo I enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA band.[18]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Drug Treatment: Treat the cells with a serial dilution of the camptothecin derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.[18]

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[18][20]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[21]

Clonogenic Assay

This assay assesses the ability of a single cell to undergo unlimited division to form a colony.

Principle: The clonogenic assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A colony is defined as a cluster of at least 50 cells.[9][22]

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Cell Seeding: Seed a known number of cells into petri dishes or 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.[9]

-

Drug Treatment: Treat the cells with the camptothecin derivative for a specified duration.

-

Incubation: Incubate the plates in a CO2 incubator at 37°C for 1-3 weeks, until visible colonies are formed in the control plates.[9]

-

Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.[8]

-

Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is then calculated based on the number of colonies in the treated versus control plates.

DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. These fragments can be visualized as a "ladder" on an agarose gel.

Methodology:

-

Cell Treatment: Treat cells with the camptothecin derivative to induce apoptosis.

-

DNA Extraction: Lyse the cells and extract the genomic DNA. Protocols often use a lysis buffer containing detergents like Triton X-100.[23][24]

-

DNA Precipitation: Precipitate the DNA using ethanol.

-

Agarose Gel Electrophoresis: Resuspend the DNA and run it on a 1.5-2% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. The presence of a DNA ladder is indicative of apoptosis.[25]

Conclusion

Camptothecin and its derivatives represent a cornerstone in the treatment of various cancers, primarily through their targeted inhibition of Topoisomerase I. The development of analogs like topotecan and irinotecan has successfully addressed some of the pharmacological limitations of the parent compound, leading to their established clinical use.[26] Ongoing research continues to explore novel derivatives and drug delivery systems to further enhance their therapeutic index.[27] A thorough understanding of their mechanism of action, the intricate signaling pathways they modulate, and the standardized methodologies for their evaluation are critical for researchers and clinicians working to advance cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for the continued investigation and application of this important class of anticancer agents.

References

- 1. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK Signaling Is Involved in Camptothecin-induced Cell Death [old-molcells.inforang.com]

- 6. rsc.org [rsc.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 23. scribd.com [scribd.com]

- 24. academic.oup.com [academic.oup.com]

- 25. agilent.com [agilent.com]

- 26. mdpi.com [mdpi.com]

- 27. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy - ProQuest [proquest.com]

Activating the Attack: A Technical Guide to Irinotecan Prodrug Conversion by Carboxylesterases

Executive Summary: Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2][3] As a prodrug, its efficacy is entirely dependent on its biotransformation into the highly potent topoisomerase I inhibitor, SN-38.[1][4][5][6][7] This activation is primarily catalyzed by a class of enzymes known as carboxylesterases (CES). Understanding the nuances of this metabolic conversion—including the specific roles of different CES isoforms, their kinetic properties, and their expression in various tissues—is critical for optimizing therapeutic strategies, managing toxicity, and developing novel drug delivery systems. This guide provides an in-depth examination of the enzymatic activation of irinotecan, tailored for researchers and drug development professionals.

The Metabolic Pathway of Irinotecan

Irinotecan's journey from an inactive prodrug to a cytotoxic agent involves several key enzymatic steps. While the activation to SN-38 is paramount, subsequent detoxification and alternative metabolic routes are also crucial determinants of both efficacy and toxicity.

The primary activation of irinotecan occurs through hydrolysis of the carbamate (B1207046) linkage, a reaction mediated by carboxylesterases to produce the active metabolite, SN-38.[2][3][7] This conversion happens predominantly in the liver, but also occurs in plasma, the intestines, and within tumor tissues themselves.[5][8] SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound, irinotecan.[9]

Once formed, SN-38 is a substrate for detoxification by UDP-glucuronosyltransferase 1A1 (UGT1A1), which conjugates it to form the inactive SN-38 glucuronide (SN-38G).[1][2] This inactive form is then excreted. Concurrently, irinotecan can be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites, primarily APC and NPC, creating a competing pathway that limits the formation of SN-38.[2][8][10]

The Role of Human Carboxylesterase Isoforms

In humans, two primary carboxylesterase isoforms, hCE1 and hCE2, are responsible for drug metabolism.[11] While both can hydrolyze irinotecan, they exhibit markedly different efficiencies and tissue distribution, making hCE2 the key enzyme for irinotecan activation at pharmacologically relevant concentrations.[12][13]

-

hCE1 (CES1): Predominantly found in the liver, with much lower levels in other tissues.[11] It has a lower affinity for irinotecan.

-

hCE2 (CES2): Highly expressed in the small intestine and liver.[11] hCE2 is considered the principal enzyme for irinotecan activation due to its significantly higher affinity and catalytic efficiency compared to hCE1.[9][12][13] Studies have shown that the catalytic efficiency of hCE2 is approximately 60-fold higher than that of hCE1.[13]

The expression of CES2 within tumor tissues is of particular interest, as local conversion of irinotecan to SN-38 could significantly enhance its antitumor activity.[9][14] Research has confirmed that CES2 is commonly expressed in various tumor types, including 70% of non-small cell lung cancers and 66% of tumors across 18 different cancer types, which may contribute to variable patient responses to irinotecan therapy.[9][14]

Data Presentation: Enzyme Kinetics and Cellular Activity

The following tables summarize the quantitative data regarding the enzymatic conversion of irinotecan and its cellular effects.

Table 1: Comparative Kinetics of Human Carboxylesterase Isoforms for Irinotecan

| Enzyme Isoform | Km (μM) | Relative Catalytic Efficiency (vs. hCE1) | Reference |

|---|---|---|---|

| hCE-1 | 43 | 1x | [13] |

| hCE-2 | 3.4 | 60x |[13] |

Table 2: Irinotecan Hydrolysis and Cytotoxicity in Transfected HT29 Cells

| Transfected cDNA | Irinotecan Hydrolysis Rate (pmol/mg protein/hr) | Irinotecan EC50 (μM) | Reference |

|---|---|---|---|

| hCE-1 | 1.0 | 6.8 | [12] |

| hCE-2 | 5.2 | 0.3 |[12] |

Experimental Protocols

Detailed and standardized methodologies are essential for accurately studying irinotecan metabolism. Below are protocols for key experiments.

Carboxylesterase Activity Assay

This protocol is designed to measure the rate of SN-38 formation from irinotecan in cell or tissue extracts.

-

Homogenate Preparation:

-

Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the sample on ice using a sonicator or Dounce homogenizer.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris. The resulting supernatant is the cytosolic extract.

-

Determine the total protein concentration of the extract using a Bradford or BCA protein assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4) and the cell/tissue homogenate (e.g., 50-100 µg of total protein).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding irinotecan to a final concentration relevant to the study (e.g., 10 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

-

SN-38 Quantification:

-

Centrifuge the terminated reaction mixture at high speed to precipitate proteins.

-

Analyze the supernatant for SN-38 concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (see Protocol 3.2).

-

Calculate the rate of SN-38 formation and normalize to the amount of protein used and the incubation time (e.g., in pmol/min/mg protein).

-

HPLC Analysis of Irinotecan and SN-38

This method allows for the separation and quantification of irinotecan and its metabolite SN-38.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate (B84403) buffer, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of ~380 nm and an emission wavelength of ~556 nm for SN-38. Irinotecan can be monitored at an excitation of ~370 nm and emission of ~420 nm.

-

Injection Volume: 20-50 µL.

-

-

Sample Preparation:

-

As described in Protocol 3.1, terminate the enzymatic reaction and precipitate proteins with acetonitrile.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of pure SN-38 and irinotecan.

-

Integrate the peak areas corresponding to SN-38 and irinotecan in the experimental samples.

-

Calculate the concentrations in the samples by interpolating from the standard curve.

-

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of irinotecan on cancer cells, often used to compare the sensitivity of cells with varying CES expression levels.

-

Cell Seeding:

-

Plate cells (e.g., HT29 colorectal cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of irinotecan in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of irinotecan. Include a no-drug control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

-

Plot the viability data against the logarithm of the drug concentration and use a non-linear regression model to determine the EC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

-

References

- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. clinician.com [clinician.com]

- 4. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 7. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of UGT1A1 in Irinotecan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme in the metabolism of the chemotherapeutic agent irinotecan (B1672180). A comprehensive understanding of this metabolic pathway is crucial for optimizing drug efficacy and minimizing toxicity, particularly in patient populations with genetic variations in the UGT1A1 gene. This document provides a detailed overview of the metabolic cascade, the clinical implications of genetic polymorphisms, quantitative data on pharmacokinetic parameters, and detailed experimental protocols for assessing UGT1A1 function and genotyping.

Introduction: Irinotecan and the Importance of UGT1A1

Irinotecan (CPT-11) is a prodrug widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its therapeutic efficacy is dependent on its conversion to the active metabolite, SN-38, a potent topoisomerase I inhibitor that induces tumor cell death. However, the clinical utility of irinotecan is often limited by severe, dose-limiting toxicities, including neutropenia and diarrhea.[1]

The detoxification and elimination of SN-38 are primarily mediated by the UGT1A1 enzyme, which catalyzes the glucuronidation of SN-38 to its inactive, water-soluble glucuronide metabolite (SN-38G).[2] Genetic polymorphisms in the promoter region of the UGT1A1 gene can significantly impair the enzyme's activity, leading to reduced SN-38 clearance and an increased risk of severe adverse drug reactions.[3] The most well-characterized of these variants is UGT1A128*, which is associated with reduced enzyme expression.[3]

The Metabolic Pathway of Irinotecan

The metabolism of irinotecan is a multi-step process involving several enzymes. The key steps relevant to UGT1A1 are outlined below.

Quantitative Data on Pharmacokinetics and Genotype

The UGT1A1 genotype has a quantifiable impact on the pharmacokinetic parameters of irinotecan and its metabolites. The following tables summarize key data from clinical studies.

Table 1: Pharmacokinetic Parameters of SN-38 by UGT1A1 Genotype

| UGT1A1 Genotype | Number of Patients | Mean SN-38 Peak Concentration (ng/mL) | Mean SN-38 Valley Concentration (ng/mL) |

| (TA)6/(TA)6 (1/1) | 114 | 45.57 ± 19.38 | 8.67 ± 5.45 |

| (TA)6/(TA)7 (1/28) | 48 | 71.80 ± 9.15 | 15.39 ± 7.25 |

| (TA)7/(TA)7 (28/28) | 2 | Significantly higher than (TA)6/(TA)7 | Significantly higher than (TA)6/(TA)7 |

Data adapted from a retrospective study in patients with advanced colorectal cancer.[4]

Table 2: SN-38 Glucuronidation Ratios by UGT1A1 Genotype

| UGT1A1 Genotype | Number of Patients | Biliary Index (SN-38G AUC / SN-38 AUC) |

| 6/6 (1/1) | 7 | 2180 ± 1110 |

| 6/7 (1/28) | 1 | - |

| 7/7 (28/28) | 1 | 6980 |

*Data from a study in lung cancer patients, demonstrating impaired glucuronidation in the *28/28 genotype.[5]

Table 3: UGT1A1 Enzyme Kinetics for SN-38 Glucuronidation

| Parameter | Value |

| Apparent Km | 6.80 ± 0.32 µM |

| Apparent Vmax | 110 ± 1.8 pmol/min/mg protein |

In vitro kinetic parameters determined using human liver microsomes.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

UGT1A1 Genotyping by PCR and Fragment Analysis

This protocol describes the identification of the UGT1A128* variant, which is characterized by a variable number of TA repeats in the promoter region.

Workflow Diagram:

Step-by-Step Protocol:

-

DNA Extraction:

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and fluorescently labeled forward and reverse primers specific for the UGT1A1 promoter region.

-

An example of primer sequences:

-

Forward: 5'-CGTCCTTCTTCCTCTCTGGTAACAC-3'

-

Reverse: 5'-CGTCTCTGATGTACAACGAGGCGTC-3'

-

-

Set up the PCR reaction with approximately 10 ng of genomic DNA.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 2 minutes.

-

25-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-55°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 2 minutes.

-

-

-

Fragment Analysis:

-

Dilute the PCR product and mix with a size standard.

-

Perform capillary electrophoresis on a genetic analyzer.

-

Analyze the resulting data to determine the size of the PCR amplicons, which corresponds to the number of TA repeats. The wild-type allele (1) has 6 TA repeats, while the 28 allele has 7 TA repeats.[8]

-

In Vitro SN-38 Glucuronidation Assay

This assay measures the activity of UGT1A1 in human liver microsomes by quantifying the formation of SN-38G.

Step-by-Step Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Human liver microsomes (final concentration: 1 mg/mL).[9]

-

Tris-HCl buffer (0.1 M, pH 7.4).[9]

-

MgCl₂ (10 mM).[9]

-

Saccharolactone (4 mM, a β-glucuronidase inhibitor).[9]

-

Detergent (e.g., Brij 35 at 0.5 mg/mg protein) to activate the enzyme.[9]

-

SN-38 (substrate, at various concentrations, e.g., 5-20 µM).[9]

-

-

-

Incubation:

-

Reaction Termination and Sample Preparation:

-

Quantification of SN-38G by HPLC with Fluorescence Detection:

-

Use a reverse-phase C18 column.[12]

-

Employ a gradient mobile phase, for example, a mixture of phosphate (B84403) buffer and acetonitrile.[13]

-

Set the fluorescence detector to an excitation wavelength of 370 nm and an emission wavelength of 540 nm for SN-38G.[13]

-

Quantify the amount of SN-38G formed by comparing the peak area to a standard curve.

-

Conclusion

The UGT1A1 enzyme is a critical determinant of irinotecan metabolism and toxicity. Genetic variations in the UGT1A1 gene, particularly the UGT1A128* allele, can lead to significantly impaired clearance of the active metabolite SN-38, resulting in an increased risk of severe neutropenia and diarrhea. Pre-therapeutic genotyping for UGT1A1 variants is a valuable tool for personalizing irinotecan therapy, allowing for dose adjustments that can mitigate toxicity while maintaining therapeutic efficacy. The experimental protocols provided in this guide offer a foundation for further research into the complex interplay between UGT1A1, irinotecan metabolism, and patient outcomes.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of UGT1A1*28 genotype and SN-38 pharmacokinetics for irinotecan-based chemotherapy in patients with advanced colorectal cancer: results from a multicenter, retrospective study in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UGT1A1 Promoter Genotyping | MLabs [mlabs.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of Irinotecan: A Technical Guide to its Impact on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (B1672180), a cornerstone of chemotherapy, exerts its potent anti-tumor activity through a targeted disruption of fundamental cellular processes: DNA replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning irinotecan's effects. We will dissect the conversion of this prodrug to its active metabolite, SN-38, and its subsequent inhibition of topoisomerase I (TOP1). This guide will detail the downstream consequences of TOP1 inhibition, including the generation of cytotoxic DNA lesions during replication and the impediment of transcription. Furthermore, we will present quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the involved pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a chemotherapeutic agent widely used in the treatment of various solid tumors, most notably colorectal cancer.[1] It functions as a prodrug that is metabolized in the body to its active form, SN-38.[2] The primary molecular target of SN-38 is topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress in DNA during essential processes like replication and transcription.[3][4] By inhibiting TOP1, irinotecan and its metabolite introduce catastrophic DNA damage, preferentially affecting rapidly proliferating cancer cells.[2]

Mechanism of Action: From Prodrug to DNA Damage

The anti-cancer activity of irinotecan is a multi-step process that culminates in the induction of cell death.

Metabolic Activation

Irinotecan is administered in an inactive form and requires metabolic activation. Carboxylesterases, primarily found in the liver, convert irinotecan to its active metabolite, SN-38.[2] SN-38 is estimated to be 100 to 1000 times more potent than its parent compound in inhibiting topoisomerase I.[5]

Inhibition of Topoisomerase I

Topoisomerase I resolves DNA supercoiling by introducing transient single-strand breaks.[3] The enzyme nicks one strand of the DNA backbone, allows the DNA to rotate to relieve torsional strain, and then re-ligates the broken strand.[6] SN-38 exerts its cytotoxic effect by binding to the TOP1-DNA complex, stabilizing it, and preventing the re-ligation step.[3][7] This results in the accumulation of covalent TOP1-DNA cleavage complexes.

Impact on DNA Replication

The consequences of TOP1 inhibition are most pronounced during the S phase of the cell cycle when DNA replication occurs.

Replication Fork Collision and Double-Strand Breaks

The stabilized TOP1-DNA cleavage complexes act as physical barriers to the progression of the DNA replication machinery.[8] When a replication fork encounters this complex, it leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).[2][3] These DSBs are difficult to repair and can trigger cell cycle arrest and apoptosis.[7]

S-Phase Arrest and Apoptosis

The accumulation of DSBs activates the DNA damage response (DDR) pathway.[4][9] This signaling cascade leads to the activation of cell cycle checkpoints, primarily causing an arrest in the S and G2 phases, allowing the cell time to attempt repairs.[10] If the damage is too extensive, the DDR pathway will initiate programmed cell death (apoptosis).[7]

Impact on Transcription

While the effects on replication are a primary driver of cytotoxicity, the inhibition of TOP1 also significantly disrupts DNA transcription.

Torsional Stress and Transcriptional Stalling

Transcription generates positive supercoils ahead of the RNA polymerase and negative supercoils behind it. TOP1 is essential for relieving this torsional stress.[11] In the presence of SN-38, the inability of TOP1 to function leads to the accumulation of supercoiled DNA, which can impede the progression of RNA polymerase, leading to transcriptional stalling.

R-Loop Formation and Transcription-Replication Collisions

The accumulation of negative supercoils behind the transcribing RNA polymerase can favor the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[12] These R-loops can be a source of genomic instability and can further obstruct replication forks, leading to transcription-replication collisions, which are potent inducers of DNA damage.[13]

Quantitative Data

The cytotoxic effects of irinotecan and its active metabolite SN-38 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.

| Cell Line | Cancer Type | Irinotecan IC50 (µM) | SN-38 IC50 (nM) | Reference(s) |

| HT-29 | Colorectal Carcinoma | 5.17 | 4.50 | [9] |

| LoVo | Colorectal Carcinoma | 15.8 | 8.25 | [9] |

| HCT-116 | Colorectal Carcinoma | Not specified | Not specified | [5] |

| A549 | Lung Carcinoma | 7.7 ± 1.0 | 0.091 ± 0.002 | [14] |

| NCI-H460 | Lung Carcinoma | Not specified | Not specified | Not specified |

| OCUM-2M | Gastric Carcinoma | Not specified | 6.4 | [15] |

| OCUM-8 | Gastric Carcinoma | Not specified | 2.6 | [15] |

Table 1: IC50 Values of Irinotecan and SN-38 in Various Cancer Cell Lines.

| Cell Line | Treatment | % Tail DNA (DNA Damage) | Reference(s) |

| HT-29 | 20 µM Irinotecan for 24h | Significantly higher than HCT-116 | [5] |

| HCT-116 | 20 µM Irinotecan for 24h | Lower than HT-29 | [5] |

Table 2: Irinotecan-Induced DNA Damage Measured by Comet Assay. [5]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of TOP1 to relax supercoiled plasmid DNA. Inhibition of this activity is indicative of the effect of compounds like SN-38.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and 10x TOP1 assay buffer (typically containing Tris-HCl, EDTA, NaCl, BSA, spermidine, and glycerol).[16]

-

Enzyme and Inhibitor Addition: Add purified human topoisomerase I and varying concentrations of the test compound (e.g., SN-38) to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[17]

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS or Sarkosyl to dissociate proteins from DNA, and a tracking dye).[16]

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[17]

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.[17]

DNA Fiber Analysis

This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level, enabling the assessment of replication fork speed and stalling.

Methodology:

-

Cell Labeling: Sequentially pulse-label cells with two different thymidine (B127349) analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).[18] The drug treatment (e.g., with irinotecan) can be applied before, during, or after labeling.

-

Cell Lysis and DNA Spreading: Harvest the cells and lyse them gently on a microscope slide. Tilt the slide to allow the DNA to spread, creating long, linear fibers.[3]

-

Immunostaining: Denature the DNA and sequentially incubate with primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies of different colors (e.g., red for CldU and green for IdU).[3]

-

Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The length of the red and green tracks can be measured to determine the speed of the replication forks. Stalled forks will appear as red-only tracks.[3]

Chromatin Immunoprecipitation (ChIP-seq)